molecular formula C2H4Cl2O2S B042494 2-Chloroethanesulfonyl chloride CAS No. 1622-32-8

2-Chloroethanesulfonyl chloride

Cat. No. B042494
CAS RN: 1622-32-8
M. Wt: 163.02 g/mol
InChI Key: VHCSBTPOPKFYIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroethanesulfonyl chloride and its derivatives can involve several methods. For example, a two-step, on-water procedure has been described for the synthesis of ethenesulfonyl fluoride (ESF) from 2-chloroethanesulfonyl chloride, demonstrating the compound's versatility in organic synthesis (Zheng et al., 2016).

Molecular Structure Analysis

The molecular structure of related sulfonyl chlorides, such as 2-chlorobenzenesulfonyl chloride, has been studied using electron diffraction and quantum-chemical methods. These studies provide insights into the bond lengths, angles, and conformations that are critical for understanding the reactivity and properties of 2-chloroethanesulfonyl chloride (Petrova et al., 2008).

Chemical Reactions and Properties

2-Chloroethanesulfonyl chloride is involved in various chemical reactions, including chlorination and sulfonylation processes. For instance, trichloromethanesulfonyl chloride, a related compound, is an efficient chlorinating reagent for aldehydes under mild conditions, highlighting the potential reactivity of sulfonyl chlorides in similar contexts (Jimeno et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of 2-chloroethanesulfonyl chloride itself are limited, research on similar compounds offers insights. The physical properties, such as melting and boiling points, density, and solubility, can be inferred from related sulfonyl chlorides, which are crucial for handling, storage, and application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 2-chloroethanesulfonyl chloride, such as reactivity with nucleophiles, stability under various conditions, and its role as a sulfonylating agent, are essential for its application in organic synthesis. Studies on related compounds, like the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, shed light on these properties and the potential for rearrangement or decomposition under specific conditions (King & Khemani, 1985).

Scientific Research Applications

  • Chlorination of Aldehydes : Trichloromethanesulfonyl chloride, a related compound, is efficient for the chlorination of aldehydes under mild conditions, offering advantages over typical chlorinating reagents by minimizing toxic waste formation (Jimeno, Cao, & Renaud, 2016).

  • Intermediate in Chemical Synthesis : Chloromethanesulfonyl chloride serves as an intermediate in preparing compounds like 2-chlorothiirane 1,1-dioxide, which are lachrymators and potentially explosive and toxic (Paquette & Wittenbrook, 2003).

  • Photocatalytic Oxidation : Photocatalytic oxidation of 2-chloroethyl ethyl sulfide over TiO2 produces various compounds, indicating potential applications in environmental and chemical processes (Martyanov & Klabunde, 2003).

  • Synthesis of Sulfones : Alkanesulfonyl chlorides can be added to ethylene under pressure to yield 2-chloroethyl alkyl sulfones, useful in organic synthesis (Konyushkin, Derzhinskii, & Prilezhaeva, 1977).

  • Polymer Synthesis : Polymerization of certain chlorides with bisphenol A produces polymers with varying viscosities, suggesting applications in materials science (Moore & Kelly, 1979).

  • Radical Reactions in Organic Synthesis : Fluoroalkylsulfonyl chlorides, similar to 2-Chloroethanesulfonyl chloride, are used in Cu-catalyzed atom transfer radical addition reactions, enabling diverse functionalization of products (Tang & Dolbier, 2015).

  • Discovery of New Synthetic Pathways : Chlorination of sulfonhydrazones leads to the synthesis of new compounds and synthetic pathways, highlighting the role of such chlorides in organic chemistry (King et al., 1971).

Safety And Hazards

2-Chloroethanesulfonyl chloride is toxic if swallowed and causes severe skin burns and eye damage78. It may cause respiratory irritation and is fatal if inhaled7. It may also be corrosive to metals8.


properties

IUPAC Name

2-chloroethanesulfonyl chloride
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InChI

InChI=1S/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H2
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InChI Key

VHCSBTPOPKFYIU-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)S(=O)(=O)Cl
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Molecular Formula

C2H4Cl2O2S
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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DSSTOX Substance ID

DTXSID5061825
Record name (2-Chloroethyl)sulphonyl chloride
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Molecular Weight

163.02 g/mol
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Physical Description

Ethanesulfonyl chloride, 2-chloro- appears as a liquid. Density 1.56 g / cm3. Flash point exceeds 230 °F., Liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Record name Ethanesulfonylchloride, 2-chloro-
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Boiling Point

392 to 397 °F at 760 mmHg (EPA, 1998), 200-3 °C
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Density

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.555 at 20 °C/4 °C
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Product Name

2-Chloroethanesulfonyl chloride

CAS RN

1622-32-8
Record name ETHANESULFONYL CHLORIDE, 2-CHLORO-
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Record name Ethanesulfonylchloride, 2-chloro-
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Record name (2-Chloroethyl)sulphonyl chloride
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Record name (2-chloroethyl)sulphonyl chloride
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Record name 2-Chloroethanesulfonyl Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
P Zielinski - 1976 - scholarworks.rit.edu
… PART 1: THE FORMATION OF 2-METHYLAMIN0-N-0CTADECYLETHAHESULF0NAMIDE FROM 2-CHLOROETHANESULFONYL CHLORIDE. 2-Chloroethanesulfonyl chloride (2) was …
Number of citations: 1 scholarworks.rit.edu
YF Shealy, CA Krauth, RF Struck… - Journal of Medicinal …, 1983 - ACS Publications
… (12) were prepared from 2-chloroethanesulfonyl chloride as outlined in Scheme II. … c Prepared from 2-chloroethanesulfonyl chloride (8) by the general procedure with ethyl acetate as …
Number of citations: 37 pubs.acs.org
J Preston, RB Scott Jr - The Journal of Organic Chemistry, 1968 - ACS Publications
… vinylsulfonyl chloride” (obtained from ammonium ethylenesulfonate and phosphorus pentachloride) reported in the literature probably was only 2-chloroethanesulfonyl chloride with an …
Number of citations: 5 pubs.acs.org
JF King, KC Khemani - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
… mL); the extracts were combined and treated with solid NaHC03 followed by anhydrous MgS04 and the solvent removed on a rotary evaporator to yield 2-chloroethanesulfonyl chloride (…
Number of citations: 17 cdnsciencepub.com
JF King, JH Hillhouse - Canadian Journal of Chemistry, 1983 - cdnsciencepub.com
… fact, the reaction of sodium 2-hydroxyethanesulfonate ("isethionate") with either POCI,PCI, or SOCI?-dimethylformamide is a good preparative route to 2-chloroethanesulfonyl chloride (…
Number of citations: 14 cdnsciencepub.com
JJ Krutak, RD Burpitt, WH Moore… - The Journal of Organic …, 1979 - ACS Publications
… Ethenesulfonyl fluoride (ESF), a stable compound that is readily available from commercial isethionic acid (2-hydroxyethanesulfonic acid) or 2-chloroethanesulfonyl chloride, was …
Number of citations: 122 pubs.acs.org
Q Zheng, J Dong, KB Sharpless - The Journal of Organic …, 2016 - ACS Publications
… In conclusion, 1.42 kg of 2-chloroethanesulfonyl chloride (2) was converted to 0.94 kg of ethenesulfonyl fluoride (ESF, 1, 98% overall yield). This interfacial, on-water sequence, which …
Number of citations: 83 pubs.acs.org
AV Fokin, AF Kolomiets, NK Bliznyuk… - Bulletin of the Academy …, 1975 - Springer
… added solutions of 16.3 g of 2-chloroethanesulfonyl chloride in 20 ml of trichloroethylene and 8 … From 19.6 g of phenol, 16.3 g of 2-chloroethanesulfonyl chloride, ' and 8.5 g of NaOH we …
Number of citations: 1 link.springer.com
AS MATLACK - The Journal of Organic Chemistry, 1958 - ACS Publications
… been prepared in 53% yield by heating with alumina a mixture obtained by ammonolysis of 2-chloroethanesulfonyl chloride (II). After crystallization from ether it melted at 24 and was …
Number of citations: 19 pubs.acs.org
VO Rogachev, P Metz - Nature Protocols, 2006 - nature.com
… 2-Chloroethanesulfonyl chloride 21 can be used in lieu of vinylsulfonyl chloride via a … starting material and is reacted with 2-chloroethanesulfonyl chloride to form the corresponding …
Number of citations: 20 www.nature.com

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